4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine
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Overview
Description
4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the reaction of 4-chloro-5-fluoro-6-methylpyrimidine with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine carboxylic acids or alcohols.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents.
2-Chloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the methyl and 3-methylphenyl groups, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10ClFN2 |
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Molecular Weight |
236.67 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-7-4-3-5-9(6-7)12-15-8(2)10(14)11(13)16-12/h3-6H,1-2H3 |
InChI Key |
IIFNGZWSJKKLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)F)C |
Origin of Product |
United States |
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